2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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Overview
Description
2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is the enzyme 2-hydroxychromene-2-carboxylate isomerase . This enzyme is involved in the isomerization of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) .
Mode of Action
The compound interacts with its target enzyme by catalyzing the reversible glutathione-dependent isomerization of HCCA to THBPA . This interaction results in changes in the structure and function of the enzyme, thereby affecting its activity.
Biochemical Pathways
The affected pathway is the HCCA to THBPA isomerization pathway
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the target enzyme. By influencing the activity of 2-hydroxychromene-2-carboxylate isomerase, the compound can potentially affect various biological processes that rely on the isomerization of HCCA to THBPA .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . Therefore, the chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use as a chemoselective multitasking reagent for amine protection and deprotection sequences.
2-Methoxyphenylacetic acid: Used in organic synthesis and known for its applications in the pharmaceutical industry.
Uniqueness
2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to its specific structure and the diverse range of reactions it can undergo. Its potential biological activities and applications in various fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-22-15-9-5-4-8-14(15)18-10-13(17(20)21)11-6-2-3-7-12(11)16(18)19/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCCAPAUXJDMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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